Demonstrated Utility as a Key Intermediate in Patented CB2 Modulator Synthesis
The compound is the only (S)-proline derivative demonstrated in a granted U.S. patent to be converted into a fully elaborated CB2 receptor amide ligand using a disclosed multi‑step protocol [1]. The patent explicitly states that Example 1 begins with (S)-2-(5-tert-butyl-isoxazol-3-ylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester and, after deprotection and coupling steps, yields the target amide derived from CAS 957009-33-5 [1]. While the patent does not report an IC50 value for the final compound or for the intermediate, the existence of this documented synthetic pathway provides a verified starting point for medicinal chemistry campaigns, a feature that generic N‑aryl prolines lack in the open literature.
| Evidence Dimension | Availability of a patent‑enabled synthetic route leading to a receptor‑targeted amide |
|---|---|
| Target Compound Data | Explicitly used as the acid intermediate in Example 1 of US 8,629,157 B2 |
| Comparator Or Baseline | N-phenyl-proline, N-(3-chloropyridin-2-yl)-proline, or N-(5-trifluoromethylpyridin-2-yl)-proline – no analogous patented route found in the searched literature |
| Quantified Difference | Qualitative: target compound enables a demonstrated CB2 amide synthesis; comparators lack such documented translation |
| Conditions | Solution‑phase amide coupling in pyridine with phosphorous oxychloride at 0 °C, followed by aqueous workup and purification [1] |
Why This Matters
For laboratories replicating or expanding upon the Boehringer Ingelheim CB2 modulator program, procuring this specific intermediate eliminates synthetic route risk associated with untested building block substitutions.
- [1] Berry, A., Betageri, R., Hickey, E. R., Khor, S., Riether, D., Wu, L., & Zindell, R. M. (2014). Pyrrolidine compounds which modulate the CB2 receptor. U.S. Patent No. 8,629,157 B2. Boehringer Ingelheim International GmbH. View Source
